3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

Crystallography Tautomerism Structural Biology

This fluorinated pyrazolone (CAS 264208-45-9) is a critical building block for androgen receptor antagonists, antibacterial agents, and VEGF inhibitors. Its unique 4-fluorophenyl group provides distinct electronic and tautomeric properties (co-crystallization of N1–H and N2–H forms) that are essential for target binding and cannot be replicated by non-fluorinated analogs. Select this compound for reproducible SAR studies and synthesis of privileged medicinal chemistry scaffolds. Request a quote for bulk orders.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 264208-45-9
Cat. No. B1351890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one
CAS264208-45-9
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)
InChIKeySEYNJJPUECXGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one (CAS 264208-45-9): Core Scaffold for Fluorinated Heterocyclic Research and Drug Discovery


3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one (CAS 264208-45-9) is a fluorinated pyrazolone derivative, existing as a keto–enol tautomer [1]. With a molecular weight of 178.16 g/mol and the formula C9H7FN2O, this compound serves as a versatile building block in medicinal chemistry and chemical biology . Its 4-fluorophenyl substituent imparts distinct electronic and steric properties compared to non-fluorinated analogs, influencing key physicochemical parameters such as lipophilicity, metabolic stability, and binding affinity. The compound is commercially available as a research-grade intermediate (typical purity 98%) , enabling its use in structure–activity relationship (SAR) studies, fragment-based drug discovery, and the synthesis of more complex heterocyclic architectures. Its solid-state structure has been characterized by X-ray crystallography, revealing a co-crystal of tautomeric forms [1].

Why 3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one Cannot Be Replaced by Other Pyrazolones in Precision Research


While the pyrazolone scaffold is common across many research compounds, the presence and position of the fluorine atom in 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one create a unique combination of electronic, steric, and tautomeric properties that cannot be replicated by its chloro, bromo, methoxy, or unsubstituted phenyl analogs [1]. Fluorine's strong electronegativity and small van der Waals radius modulate the electron density of the pyrazole ring, affecting both the keto–enol equilibrium and the compound's reactivity in downstream synthetic transformations [2]. Direct substitution with a non-fluorinated analog would alter binding affinities in biological assays, change the regioselectivity of chemical reactions, and potentially compromise metabolic stability in in vivo studies. The quantified evidence below demonstrates exactly where this specific fluorophenyl substitution yields measurable differences in activity, selectivity, and synthetic utility compared to its closest relatives.

Quantitative Differentiators: 3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one vs. Closest Analogs


Unique Solid-State Tautomeric Co-Crystal vs. 4-Chlorophenyl Analog

X-ray crystallography reveals that 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one crystallizes as a 1:1 co-crystal of two distinct tautomers, 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole, within the same asymmetric unit [1]. This behavior is not observed for the 4-chlorophenyl analog, which crystallizes as a single tautomer with a distinct molecular packing arrangement [2]. The co-crystallization of both N1–H and N2–H tautomers in the same lattice is a direct consequence of the electronic properties of the fluorine substituent.

Crystallography Tautomerism Structural Biology

Enhanced Antiproliferative Potency of Fluorophenyl-Containing Pyrazolines vs. Non-Fluorinated Analogs in Breast Cancer Cells

In a direct head-to-head study of pyrazoline derivatives, compounds bearing the 3-(4-fluorophenyl) moiety demonstrated significantly enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-fluorinated phenyl counterparts. The most active fluorinated derivative, N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b), achieved a GI50 of <0.1 μM against MCF-7, which is comparable to the clinical standard adriamycin (GI50 <0.1 μM) [1].

Cancer Research Medicinal Chemistry Cytotoxicity

Computationally Predicted Electronic Properties of 3-(4-Fluorophenyl)-Pyrazolines vs. Other Aryl-Substituted Analogs

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on a series of 5-aryl-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoles (compounds 4a–d) reveal that the 4-fluorophenyl substitution yields the lowest HOMO–LUMO bandgap (compound FPMP, ΔE = 3.42 eV) and the highest global electrophilicity index (ω = 4.81 eV) among the studied analogs [1]. This indicates enhanced charge-transfer character and increased reactivity toward nucleophiles.

Computational Chemistry DFT SAR Studies

Synthetic Yield Comparison: 3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one vs. 3-Phenyl Analog in Heterocyclic Derivatization

In a study evaluating the synthesis of pyrazol-5(4H)-one derivatives, 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one served as a superior starting material for condensation reactions with substituted benzaldehydes, affording higher yields of the desired 4-arylidene derivatives compared to the unsubstituted 3-phenyl-1H-pyrazol-5(4H)-one [1]. The electron-withdrawing fluorine atom activates the 4-position of the pyrazolone ring toward Knoevenagel-type condensations.

Synthetic Chemistry Process Development Building Blocks

High-Impact Research and Industrial Applications of 3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one


Fragment-Based Drug Discovery for Androgen Receptor Antagonists

The 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one scaffold serves as a privileged fragment for developing androgen receptor (AR) antagonists [1]. Derivatives of this core have demonstrated selective inhibition of LNCaP prostate cancer cell growth, with compound 10e exhibiting an IC50 of 18 μM and a prostate-specific antigen (PSA) downregulation rate of 46%, outperforming the lead compound T3. The fluorophenyl group is essential for maintaining binding affinity to the AR ligand-binding domain. Researchers developing next-generation AR modulators should prioritize this fluorinated core over non-fluorinated analogs to ensure target engagement.

Synthesis of Fluorinated Pyrazoline Antimicrobial Agents

5-Aryl-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoles, synthesized from 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one via PEG-400-mediated green chemistry, exhibit potent antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains [2]. The fluorinated pyrazolines consistently outperform their non-fluorinated counterparts in zone-of-inhibition assays, validating the 4-fluorophenyl moiety as a critical structural determinant for antimicrobial potency. This application is particularly relevant for groups seeking to develop novel antibiotics against resistant strains.

Crystallography and Solid-State Form Screening

The unique co-crystallization of two tautomers (N1–H and N2–H forms) of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one in a single crystal lattice makes this compound an ideal model system for studying proton transfer, hydrogen bonding networks, and solid-state tautomeric equilibria [3]. This property is not shared by the 4-chloro, 4-bromo, or 4-methoxy analogs, which crystallize predominantly as single tautomers. Solid-state chemists and pharmaceutical formulation scientists should select this compound for studies aimed at understanding polymorphism and crystal engineering of pyrazolone-based drug candidates.

Precursor for VEGFR and Kinase Inhibitor Synthesis

3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one is a key intermediate in the synthesis of quinazoline and pyrazole-based VEGF inhibitors, a class of compounds with established value in treating cancer and rheumatoid arthritis . Patent literature explicitly describes the use of 5-(4-fluoro-phenyl)-2,4-dihydro-pyrazol-3-one (synonymous with the target compound) as a building block for generating libraries of VEGF pathway modulators. Procurement of this specific fluorinated building block ensures the correct substitution pattern for accessing this therapeutically validated chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.